2-{(E)-[(4-{[(2Z)-2-(2-{[(4-chlorophenyl)carbonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Key reagents include 4-chlorobenzoic acid, phenylamine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE is unique due to its complex structure, which allows for a wide range of chemical modifications and applications
Eigenschaften
Molekularformel |
C35H23Cl2N3O5 |
---|---|
Molekulargewicht |
636.5 g/mol |
IUPAC-Name |
[2-[[4-[[(Z)-[2-(4-chlorobenzoyl)oxyphenyl]methylideneamino]carbamoyl]phenyl]iminomethyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C35H23Cl2N3O5/c36-28-15-9-24(10-16-28)34(42)44-31-7-3-1-5-26(31)21-38-30-19-13-23(14-20-30)33(41)40-39-22-27-6-2-4-8-32(27)45-35(43)25-11-17-29(37)18-12-25/h1-22H,(H,40,41)/b38-21?,39-22- |
InChI-Schlüssel |
CZADEPHILIMOLO-XPKUNXSYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)N/N=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.